molecular formula C19H15AsO3 B14706809 2-(Diphenylarsoryl)benzoic acid CAS No. 25334-70-7

2-(Diphenylarsoryl)benzoic acid

Cat. No.: B14706809
CAS No.: 25334-70-7
M. Wt: 366.2 g/mol
InChI Key: TWXVXGZGTUSUKF-UHFFFAOYSA-N
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Description

2-(Diphenylarsoryl)benzoic acid is an organoarsenic compound characterized by the presence of a benzoic acid moiety substituted with a diphenylarsoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylarsoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylarsine chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . The reaction is generally carried out under an inert atmosphere to prevent oxidation of the arsenic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylarsoryl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Arsenic(V) derivatives.

    Reduction: Arsenic(III) derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

2-(Diphenylarsoryl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diphenylarsoryl)benzoic acid involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylarsoryl)benzoic acid is unique due to the combination of the diphenylarsoryl group and the benzoic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

25334-70-7

Molecular Formula

C19H15AsO3

Molecular Weight

366.2 g/mol

IUPAC Name

2-diphenylarsorylbenzoic acid

InChI

InChI=1S/C19H15AsO3/c21-19(22)17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22)

InChI Key

TWXVXGZGTUSUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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